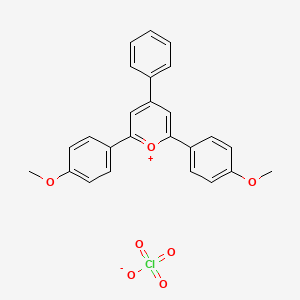
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate, also known as BPP, is a synthetic organic compound that has been widely used in scientific research. BPP belongs to the family of pyrylium dyes, which are known for their unique optical and electronic properties. BPP has been extensively studied for its ability to act as a fluorescent probe for biological and biochemical applications.
Mecanismo De Acción
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate acts as a fluorescent probe by binding to specific biomolecules and emitting light at a specific wavelength. The binding of 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate to biomolecules is based on the principle of molecular recognition, where the shape and chemical properties of the probe are complementary to the target molecule. The fluorescence emission of 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate can be used to monitor the binding of the probe to the target molecule in real-time.
Biochemical and Physiological Effects:
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate has been shown to be non-toxic and biocompatible, making it an ideal probe for use in biological systems. It has been used to study the binding of small molecules to proteins, the activity of enzymes, and the signaling pathways in cells. 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate has also been used in the development of biosensors for detecting biomolecules in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate as a fluorescent probe include its high sensitivity, selectivity, and compatibility with biological systems. 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate can be used to monitor the binding of small molecules to proteins, the activity of enzymes, and the signaling pathways in cells. The limitations of using 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate include its limited solubility in water, which can affect its ability to bind to biomolecules in aqueous environments.
Direcciones Futuras
There are several future directions for the use of 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate in scientific research. One potential application is in the development of biosensors for detecting biomolecules in complex biological samples, such as blood and urine. 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate could also be used to study the binding of small molecules to membrane proteins, which are important targets for drug development. Additionally, 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate could be used to study the signaling pathways involved in cancer and other diseases, which could lead to the development of new therapies.
Métodos De Síntesis
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate can be synthesized by a multistep process that involves the reaction of 4-methoxybenzaldehyde with acetophenone to form chalcone, which is then reacted with pyridine to form the final product. The synthesis of 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate has been widely used as a fluorescent probe in biological and biochemical research. It has been shown to be an effective tool for studying protein-ligand interactions, enzyme kinetics, and cell signaling pathways. 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate has also been used in the development of biosensors for detecting biomolecules, such as glucose and cholesterol, in biological samples.
Propiedades
IUPAC Name |
2,6-bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21O3.ClHO4/c1-26-22-12-8-19(9-13-22)24-16-21(18-6-4-3-5-7-18)17-25(28-24)20-10-14-23(27-2)15-11-20;2-1(3,4)5/h3-17H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUXWKVZQIPOBA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)OC)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium;perchlorate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5219630.png)
![(1,3-benzodioxol-5-ylmethylene){2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}amine](/img/structure/B5219632.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalamide](/img/structure/B5219651.png)
![N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5219656.png)
![3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5219659.png)

![5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5219674.png)

![ethyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5219683.png)

![4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5219705.png)
![4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5219708.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5219723.png)